molecular formula C9H11ClO3 B2609248 (5-Chloro-2,3-dimethoxyphenyl)methanol CAS No. 86232-35-1

(5-Chloro-2,3-dimethoxyphenyl)methanol

Cat. No.: B2609248
CAS No.: 86232-35-1
M. Wt: 202.63
InChI Key: FONBQQWMSUSTHT-UHFFFAOYSA-N
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Description

(5-Chloro-2,3-dimethoxyphenyl)methanol (CAS: 86232-35-1) is a chlorinated aromatic alcohol with the molecular formula C₉H₁₁ClO₃. Its structure consists of a benzene ring substituted with a chlorine atom at the 5-position, methoxy groups at the 2- and 3-positions, and a hydroxymethyl (–CH₂OH) group at the 1-position (Figure 1). The compound’s molecular weight is 202.63 g/mol, and its SMILES notation is ClC1=C(C(=C(C(=C1)OC)CO)OC, reflecting the spatial arrangement of substituents.

The chlorine and methoxy groups influence electronic properties (e.g., electron-withdrawing and donating effects) and steric hindrance, which impact reactivity and solubility. The compound is listed as a discontinued product by suppliers, suggesting challenges in synthesis, stability, or commercial demand.

Properties

IUPAC Name

(5-chloro-2,3-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONBQQWMSUSTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2,3-dimethoxyphenyl)methanol typically involves the chlorination of 2,3-dimethoxybenzyl alcohol. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the phenyl ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which facilitate the chlorination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully monitored to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2,3-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or nitro groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium nitrite.

Major Products Formed

    Oxidation: Formation of 5-chloro-2,3-dimethoxybenzaldehyde or 5-chloro-2,3-dimethoxybenzoic acid.

    Reduction: Formation of 5-chloro-2,3-dimethoxyphenol.

    Substitution: Formation of 5-amino-2,3-dimethoxyphenyl)methanol or 5-nitro-2,3-dimethoxyphenyl)methanol.

Scientific Research Applications

(5-Chloro-2,3-dimethoxyphenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2,3-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by inhibiting or activating certain enzymes or receptors, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs include chlorinated dimethoxybenzyl alcohols with varying substituent positions. These differences alter electronic, steric, and solubility properties:

Compound Substituents Molecular Formula Key Properties Availability
(5-Chloro-2,3-dimethoxyphenyl)methanol Cl (5), OCH₃ (2,3), –CH₂OH (1) C₉H₁₁ClO₃ Moderate polarity; copolymerizes with styrene; discontinued. Discontinued
(2-Chloro-3,4-dimethoxyphenyl)methanol Cl (2), OCH₃ (3,4), –CH₂OH (1) C₉H₁₁ClO₃ Increased steric hindrance near Cl; may reduce reactivity in copolymerization. Likely discontinued
(3-Chloro-4,5-dimethoxyphenyl)methanol Cl (3), OCH₃ (4,5), –CH₂OH (1) C₉H₁₁ClO₃ Electron-donating methoxy groups adjacent to Cl; may enhance thermal stability. Unknown
(2,3-Dimethoxyphenyl)methanol OCH₃ (2,3), –CH₂OH (1) C₉H₁₂O₃ Higher solubility in polar solvents due to absence of Cl; lower molecular weight. Commercially available

Key Observations :

Halogenated Derivatives

Replacing chlorine with other halogens or altering substituent types significantly impacts properties:

Compound Substituents Key Differences
(5-Fluoro-2,3-dimethoxyphenyl)methanol F (5), OCH₃ (2,3), –CH₂OH (1) Lower molecular weight and polarity; fluorine’s strong electron-withdrawing effect.
(5-Bromo-2,3-dimethoxyphenyl)methanol Br (5), OCH₃ (2,3), –CH₂OH (1) Higher molecular weight; bromine’s polarizability may enhance intermolecular forces.

Research Findings :

  • Copolymerization Behavior: Chlorinated analogs like this compound exhibit higher reactivity ratios in styrene copolymerization compared to fluoro or bromo derivatives, likely due to chlorine’s balance of electronegativity and steric bulk.
  • Solubility Trends : Chlorine’s moderate electronegativity reduces hydrophilicity compared to fluorine but enhances solubility in chlorinated solvents (e.g., CHCl₃).
Discontinued Status and Alternatives

The discontinuation of this compound may relate to:

  • Synthetic Complexity : Multi-step synthesis requiring precise control of substituent positions.
  • Stability Issues: Potential sensitivity of the hydroxymethyl group under acidic or oxidative conditions.
  • Replacement Compounds: Non-halogenated analogs (e.g., 2,3-dimethoxybenzyl alcohol) or fluorinated derivatives are preferred for applications requiring higher stability or solubility.

Biological Activity

(5-Chloro-2,3-dimethoxyphenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H13_{13}ClO2_2
  • Molecular Weight : 216.66 g/mol

This compound features a chlorinated aromatic ring with two methoxy substituents, which may influence its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.

  • Study Findings : In vitro assays demonstrated that the compound scavenges free radicals effectively, showing a dose-dependent response.
Concentration (µM)% Inhibition
1030%
5060%
10085%

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds that can inhibit inflammatory pathways are of great interest.

  • Mechanism : It inhibits the production of pro-inflammatory cytokines in cell models treated with lipopolysaccharides (LPS).
CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15045
IL-620050

Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Studies

  • Case Study on Neuroprotection : A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The results indicated a reduction in neuronal death and improved cognitive function in treated groups compared to controls.
  • Case Study on Cancer Cell Lines : The compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a significant decrease in cell viability at concentrations above 50 µM, suggesting potential as an anticancer agent.

Research Findings

Recent publications have highlighted the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the aromatic ring can enhance biological activity. For instance:

  • Chlorine Substitution : The presence of chlorine at the 5-position has been linked to increased potency in inhibiting acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's.

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